

Spectroscopic Profile of 2,5-Dimethylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylbenzylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethylbenzylamine** (CAS No. 93-48-1), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the expected ^1H and ^{13}C NMR spectral data for **2,5-Dimethylbenzylamine**.

Note: Experimentally obtained high-resolution spectra for **2,5-Dimethylbenzylamine** are not readily available in public databases. The following data is based on typical chemical shifts for similar structural motifs and data for analogous compounds.

^1H NMR (Proton NMR) Data

The proton NMR spectrum of **2,5-Dimethylbenzylamine** is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.0 - 7.2	Multiplet	3H	Aromatic (Ar-H)
~ 3.8	Singlet	2H	Benzylic (Ar-CH ₂ -N)
~ 2.3	Singlet	6H	Methyl (Ar-CH ₃)
~ 1.5	Broad Singlet	2H	Amine (-NH ₂)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 138 - 140	Quaternary	Aromatic (C-CH ₂)
~ 135 - 136	Quaternary	Aromatic (C-CH ₃)
~ 128 - 131	Tertiary	Aromatic (CH)
~ 45 - 46	Primary	Benzylic (Ar-CH ₂ -N)
~ 20 - 21	Primary	Methyl (Ar-CH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,5-Dimethylbenzylamine** will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds. The condensed-phase IR spectrum for this compound is available through the NIST Chemistry WebBook, compiled from the Coblentz Society's collection.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3500	N-H Stretch	Primary Amine (-NH ₂)
3000 - 3100	C-H Stretch	Aromatic
2850 - 2960	C-H Stretch	Aliphatic (CH ₂ and CH ₃)
1600 - 1620	C=C Stretch	Aromatic Ring
1450 - 1500	C=C Stretch	Aromatic Ring
~1200	C-N Stretch	Amine
800 - 850	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for **2,5-Dimethylbenzylamine** is C₉H₁₃N, with a monoisotopic mass of approximately 135.10 Da.[\[1\]](#)

Predicted Mass Spectrometry Data

The fragmentation of **2,5-Dimethylbenzylamine** under electron impact ionization is expected to follow patterns characteristic of aromatic amines.[\[1\]](#) The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.[\[1\]](#) A common fragmentation pathway for benzylamines is the cleavage of the bond between the benzylic carbon and the aromatic ring.[\[1\]](#)

m/z	Ion	Possible Fragmentation
135	[C ₉ H ₁₃ N] ⁺	Molecular Ion (M ⁺)
120	[C ₈ H ₁₀ N] ⁺	Loss of a methyl radical (•CH ₃)
106	[C ₇ H ₈ N] ⁺	Loss of an ethyl radical (•C ₂ H ₅) or two methyl radicals
91	[C ₇ H ₇] ⁺	Tropylium ion, characteristic of benzyl compounds

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **2,5-Dimethylbenzylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Ensure the sample is free of any particulate matter.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid **2,5-Dimethylbenzylamine** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Record a background spectrum of the clean, empty ATR crystal.

- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

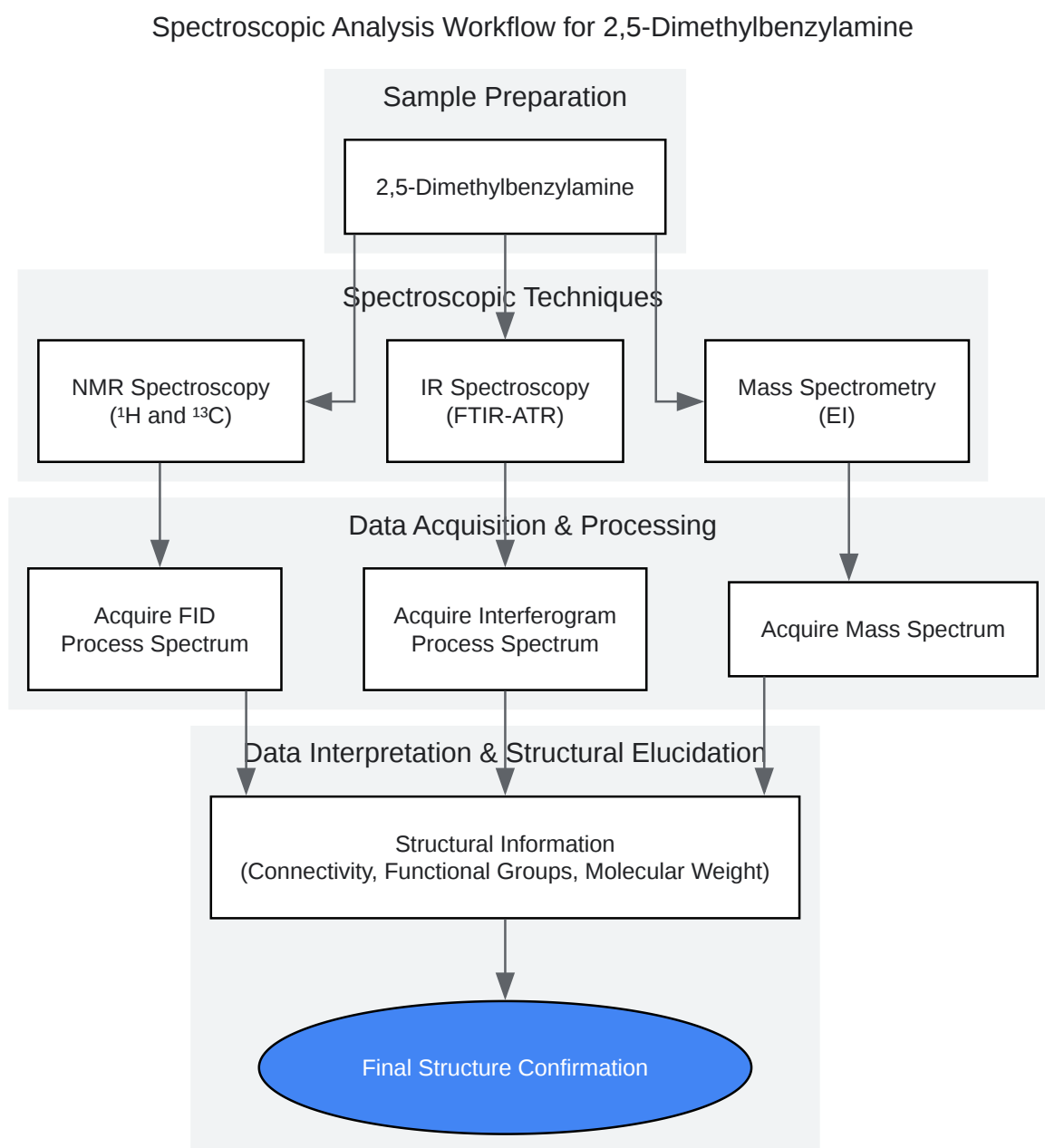
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization (Electron Impact - EI):
 - Bombard the sample molecules with a high-energy electron beam (typically 70 eV).
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - Detect the ions and record their abundance.
- Data Analysis:
 - Generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,5-Dimethylbenzylamine**.



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Caption: General workflow for the spectroscopic analysis of **2,5-Dimethylbenzylamine**.

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References

- 1. 2,5-Dimethylbenzylamine [webbook.nist.gov]
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